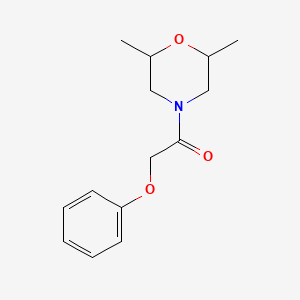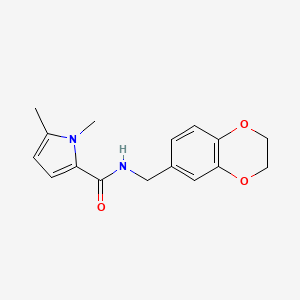
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is an agonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
Applications De Recherche Scientifique
Matrix Metalloproteinase Inhibitor : A derivative of CGS 27023A, similar in structure to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", was identified as a potent matrix metalloproteinase inhibitor. This compound was also used in small-animal PET studies (Wagner et al., 2009).
Chemical Synthesis and Characterization : Studies on the synthesis and characterization of derivatives structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" have been conducted. These studies focus on the reaction processes and crystal structures of the synthesized compounds (Bai Linsha, 2015), (Bai Linsha, 2015).
Met Kinase Inhibition : A derivative of "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" was identified as a potent and selective Met kinase inhibitor. This compound showed potential in cancer treatment, as demonstrated in a Met-dependent GTL-16 human gastric carcinoma xenograft model (Schroeder et al., 2009).
Regulatory and Safety Studies : Regulatory studies involving compounds with structural similarities to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", such as butyryl fentanyl and beta-hydroxythiofentanyl, have been conducted. These studies assess the safety and regulatory controls of these substances (Boockholdt, 2016).
Pharmacological and Behavioral Profile Studies : Investigations into the pharmacological and behavioral profiles of compounds structurally similar to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" have been performed. These studies focus on their effects on serotonin receptors and potential applications as antipsychotic agents (Vanover et al., 2006).
Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of similar compounds, focusing on their potential as anti-fibrotic drugs, has been carried out. These studies explore how these compounds are metabolized and distributed in various organs (Kim et al., 2008), (Kim et al., 2008).
Antioxidative/Anti-Inflammatory Activity : The antioxidative and anti-inflammatory activities of novel fullerene–polyamine conjugates, which are structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", have been evaluated. This research assesses their potential in biomedical applications (Magoulas et al., 2012).
Cytotoxic Effects in Cancer Treatment : Studies have been conducted on the cytotoxic effects of hetarylfuroxans, structurally similar to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide", in chronic myeloid leukemia K562 cells. These compounds show potential as drug candidates for cancer treatment (Pukhov et al., 2019).
PET Imaging Studies : Development of PET tracers based on compounds structurally related to "N-(4-methylpyridin-2-yl)-4-phenoxybutanamide" for imaging fatty acid amide hydrolase in rat and monkey brains has been explored (Kumata et al., 2015).
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-9-10-17-15(12-13)18-16(19)8-5-11-20-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWESPRSKZJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)